4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride
Description
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride (CAS: 1126636-26-7, molecular weight: 182.22 g/mol) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring fused with a 3-methyl-1,2-oxazole moiety. The oxazole ring is a five-membered aromatic system containing oxygen and nitrogen, while the oxane ring contributes to the compound’s conformational rigidity. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9;/h6H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQPMXBGAAVORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the oxan-4-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,2-oxazole with suitable amine derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride can be contextualized against analogous heterocyclic amines and oxazole derivatives. Below is a detailed comparison:
Structural Analogues
| Compound Name | CAS Number | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine HCl | 1126636-26-7 | 182.22 | Oxane + 1,2-oxazole | 3-Methyl group on oxazole |
| [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl | 1042505-40-7 | 141.17 | 1,2,4-Oxadiazole | Ethyl group on oxadiazole |
| 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl | 1374408-25-9 | 269.73 | 1,2,4-Oxadiazole + propanamine | 4-Methoxyphenyl on oxadiazole |
| 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl | N/A | N/A | 1,2-Oxazole + ethanamine | 3-Methyl group on oxazole |
Key Observations :
- Oxazole vs. Oxadiazole: The 1,2-oxazole ring in the target compound differs from 1,2,4-oxadiazole derivatives (e.g., CAS 1042505-40-7) in electronic properties.
- Substituent Effects : The 3-methyl group on the oxazole enhances steric hindrance compared to ethyl or methoxy substituents in analogues, influencing binding affinity in receptor-ligand interactions .
Physicochemical Properties
| Property | Target Compound | [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl | 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl |
|---|---|---|---|
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
| Topological Polar Surface Area (Ų) | 51.0 (calculated) | 51.0 | 60.2 |
| LogP (XLogP3) | ~0.4 (estimated) | 0.4 | 1.8 (calculated) |
Key Observations :
- The target compound’s lower LogP (~0.4) compared to the methoxyphenyl oxadiazole derivative (LogP 1.8) suggests improved aqueous solubility, critical for bioavailability .
- Higher topological polar surface area (51.0 Ų) correlates with membrane permeability limitations, a common challenge in CNS-targeted drug candidates .
Pharmacological Potential
- Target Compound : The oxane ring’s rigidity may enhance selectivity for G-protein-coupled receptors (GPCRs), as seen in related neuroactive compounds .
- Oxadiazole Analogues : 1,2,4-Oxadiazoles (e.g., CAS 1042505-40-7) are metabolically stable but often exhibit higher cytotoxicity due to electrophilic intermediates .
Biological Activity
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride, a compound belonging to the oxazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14N2O2
- SMILES : CC1=NOC(=C1)C2(CCOCC2)N
- InChI : InChI=1S/C9H14N2O2/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3
This compound features a five-membered oxazole ring fused with an oxanamine structure, which is critical for its biological activity.
Synthesis
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride typically involves:
- Formation of the Oxazole Ring : Using 3-methyl-1,2-oxazole in reactions with suitable amines.
- Cyclization : Controlled conditions are essential to achieve high yields and purity.
Industrial Methods : Large-scale synthesis may utilize continuous flow synthesis and automated reactors to enhance efficiency .
Biological Activity
The compound has been investigated for various biological effects:
Anticancer Potential
Preliminary studies suggest that compounds similar to 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride may interact with cellular pathways involved in cancer progression. The mechanism likely involves modulation of enzyme activity or receptor interactions .
The biological effects of this compound are primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing signal transduction pathways.
Case Studies and Research Findings
While specific case studies on 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride are sparse, related literature provides insights into its potential applications:
| Study | Findings |
|---|---|
| Research on Oxazole Derivatives | Demonstrated that oxazole derivatives possess significant antibacterial and anticancer properties. |
| Synthesis and Biological Activity | Highlighted the broad biological activities of oxazole compounds including analgesic and antibacterial effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
